Methyl 2-formyl-3-methylbutanoate
Description
Methyl 2-formyl-3-methylbutanoate is a methyl ester characterized by a formyl group (-CHO) and a methyl branch on a butanoate backbone. The formyl group enhances electrophilicity, making it suitable for condensation or nucleophilic addition reactions, particularly in heterocyclic compound synthesis .
Properties
IUPAC Name |
methyl 2-formyl-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6(4-8)7(9)10-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKPZUQOAXPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-carboxy-3-methylbutanoic acid.
Reduction: 2-hydroxymethyl-3-methylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of methyl 2-formyl-3-methylbutanoate is as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of diverse chemical structures through various reactions, such as:
- Condensation Reactions : this compound can participate in condensation reactions to form more complex molecules.
- Reduction Reactions : The formyl group can be reduced to alcohols or further transformed into other functional groups, expanding its utility in synthetic pathways.
Table 1: Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Condensation with amines | Ethanol, reflux at 85°C for 16 hours | 77 |
| Reduction with sodium borohydride | Methanol, room temperature | Variable |
Fragrance Industry
This compound is also utilized in the fragrance industry due to its pleasant aroma profile. It can be used as a flavoring agent or fragrance component in various products such as perfumes, cosmetics, and food items. The compound's unique scent characteristics contribute to enhancing the sensory experience of these products.
Pharmaceutical Applications
Research has indicated potential pharmaceutical applications for this compound. For instance, it has been studied as a precursor for compounds that exhibit anti-inflammatory properties. The ability to modify its structure allows chemists to design derivatives that may have enhanced biological activity.
Case Study: Anti-inflammatory Derivatives
In a study focusing on the synthesis of anti-inflammatory compounds, this compound was used as a starting material to create derivatives that showed promising results in reducing inflammation in vitro. This highlights its potential role in drug development.
Agrochemical Applications
The compound is also significant in agrochemical formulations. Its derivatives can be designed to act as herbicides or insecticides, providing effective solutions for pest management in agriculture. The versatility of this compound allows for the modification of its structure to enhance efficacy and reduce environmental impact.
Mechanism of Action
The mechanism of action of methyl 2-formyl-3-methylbutanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The formyl group can undergo further metabolic transformations, influencing cellular pathways and enzyme activities.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Methyl 2-formyl-3-methylbutanoate and related compounds:
Physical and Chemical Properties
- Reactivity: The formyl group in this compound increases electrophilicity compared to hydroxyl or amino-substituted esters, favoring reactions like aldol condensations .
- Solubility: Ethyl esters (e.g., Ethyl 2-formyl-3-methylbutanoate) generally exhibit lower polarity than methyl esters, affecting solubility in organic solvents .
- Boiling Points : Methyl esters typically have lower boiling points than ethyl analogs due to reduced molecular weight.
Research Findings and Limitations
- Contrasts with Hydroxyl Analogs: The hydroxyl group in Methyl 2-hydroxy-3-methylbutanoate reduces reactivity toward nucleophiles compared to the formyl-containing target compound, directing it toward applications in flavor or polymer chemistry .
Biological Activity
Methyl 2-formyl-3-methylbutanoate (C7H12O3) is an organic compound with notable biological activities that have garnered attention in various fields of research. This article explores its synthesis, biological evaluations, and potential applications based on recent studies.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving starting materials such as methyl esters and aldehydes. The characterization of the compound typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate the free radical scavenging ability of this compound. Results indicate that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests utilizing agar well diffusion methods revealed that the compound inhibits the growth of several pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent in pharmaceutical applications .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , as evidenced by studies that measure nitric oxide (NO) production in macrophage cell lines. The Griess assay has been used to quantify NO levels, indicating a reduction in inflammation when treated with this compound . This suggests its potential for therapeutic use in inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Evaluation :
- Antimicrobial Testing :
-
Anti-inflammatory Mechanism :
- Research involving RAW264.7 macrophages demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced NO production. This mechanism suggests its role in modulating inflammatory pathways, making it a candidate for further investigation in chronic inflammatory conditions .
Summary Table of Biological Activities
| Biological Activity | Method Used | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant free radical scavenging |
| Antimicrobial | Agar Well Diffusion | Effective against E. coli and S. aureus |
| Anti-inflammatory | Griess Assay | Reduced NO production in macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
